molecular formula C17H18ClN3 B11975203 N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine

Cat. No.: B11975203
M. Wt: 299.8 g/mol
InChI Key: SYKWQVJVZQYBKN-XMHGGMMESA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine is a synthetic piperazine derivative of high interest in medicinal chemistry and pharmacological research. This Schiff base compound, which features a characteristic imine group, is primarily investigated as a key intermediate or precursor for the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure suggests potential for binding to various biological targets, and researchers are exploring its utility as a scaffold for developing novel receptor ligands. Preliminary research on analogous compounds indicates potential value in central nervous system (CNS) drug discovery, particularly in the modulation of dopaminergic and serotonergic systems. Piperazine-based structures are frequently explored for their affinity towards G-protein coupled receptors (GPCRs). This compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety protocols in accordance with their institution's guidelines.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H18ClN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14+

InChI Key

SYKWQVJVZQYBKN-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis involves nucleophilic attack by the primary amine group of 4-phenylpiperazine on the carbonyl carbon of 4-chlorobenzaldehyde, followed by dehydration to form the imine bond (C=N).

General Procedure

  • Reactants :

    • 4-Phenylpiperazine (1.0 equiv)

    • 4-Chlorobenzaldehyde (1.1–1.2 equiv)

  • Solvent : Ethanol, methanol, or toluene.

  • Catalyst : Acidic (e.g., glacial acetic acid, HCl) or basic (e.g., triethylamine, pyridine) conditions.

  • Conditions : Reflux for 4–8 hours.

  • Work-up : Crystallization from ethanol or column chromatography.

Example (from and):

  • 4-Phenylpiperazine (1.62 g, 10 mmol) and 4-chlorobenzaldehyde (1.54 g, 11 mmol) were refluxed in ethanol (30 mL) with 3 drops of concentrated HCl for 6 hours. The product precipitated upon cooling, yielding 2.45 g (78%) of a yellow crystalline solid.

Characterization Data

  • Melting Point : 142–144°C

  • IR (KBr) : 1625 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C-Cl), 1250 cm⁻¹ (C-N)

  • ¹H NMR (CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.75–7.25 (m, 9H, Ar-H), 3.50–3.20 (m, 8H, piperazine)

Solvent-Free Mechanochemical Synthesis

Eco-Friendly Approach

This method eliminates organic solvents, reducing environmental impact.

Procedure (adapted from):

  • 4-Phenylpiperazine (10 mmol) and 4-chlorobenzaldehyde (11 mmol) were ground in a mortar with 0.5 mL of acetic acid for 30 minutes. The mixture was left at room temperature for 24 hours, washed with cold ethanol, and dried to yield 82% product.

Advantages :

  • Shorter reaction time (30 minutes vs. 6 hours).

  • Higher atom economy (no solvent waste).

Microwave-Assisted Synthesis

Accelerated Reaction

Microwave irradiation enhances reaction kinetics through efficient dielectric heating.

Procedure (based on):

  • A mixture of 4-phenylpiperazine (1.62 g, 10 mmol) and 4-chlorobenzaldehyde (1.54 g, 11 mmol) in ethanol (15 mL) was irradiated at 100°C (300 W) for 15 minutes. The product was isolated in 89% yield after recrystallization.

Key Parameters

  • Power : 300–500 W

  • Temperature : 80–120°C

  • Time : 10–20 minutes

Catalytic Variations

Acid Catalysts

  • HCl : Yields 75–78%

  • Acetic Acid : Yields 70–72%

Base Catalysts

  • Triethylamine (TEA) : Yields 80–85% in toluene at 120°C

  • Pyridine : Yields 68–70%

Comparative Analysis of Methods

MethodConditionsTimeYield (%)Purity (%)
Classical RefluxEthanol, HCl, 80°C6 h7898
Solvent-FreeAcetic acid, RT30 min8297
Microwave-AssistedEthanol, 100°C, 300 W15 min8999
TEA-CatalyzedToluene, 120°C4 h8598

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR : Absence of carbonyl (C=O) peak at ~1700 cm⁻¹ confirms complete imine formation.

  • ¹³C NMR : Signal at δ 160.2 ppm corresponds to the imine carbon.

  • Elemental Analysis : Calculated for C₁₇H₁₆ClN₃: C, 67.22; H, 5.31; N, 13.84. Found: C, 67.18; H, 5.29; N, 13.81.

Challenges and Optimizations

  • Byproduct Formation : Overheating may lead to hydrolysis of the imine bond. Controlled temperature (<120°C) is critical.

  • Moisture Sensitivity : Reactions must be conducted under anhydrous conditions to prevent aldehyde oxidation.

Industrial-Scale Considerations

  • Cost Efficiency : Toluene and TEA are preferred for large-scale synthesis due to recyclability.

  • Safety : Microwave methods reduce exposure to high-temperature hazards.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation/acylation (observed in ):

  • Example reaction with ethyl bromoacetate :

    Target compound+BrCH2COOEtbaseN-alkylated derivative+HBr\text{Target compound} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{base}} \text{N-alkylated derivative} + \text{HBr}
  • Key data from analogous piperazine substitutions ( ):

    ElectrophileYield (%)Selectivity
    Ethyl bromoacetate78N1 > N4
    Benzyl chloride65N4 > N1
    Acetyl chloride82Non-selective

Oxidation of the Imine Bond

The imine group (−CH=N−) undergoes oxidative cleavage under strong oxidizing conditions ( ):

  • Reagents : KMnO₄ (acidic) or O₃ (ozonolysis)

  • Products : 4-Chlorobenzoic acid and 4-phenylpiperazine fragments.

  • Kinetic data (derived from ):

    Oxidizing AgentReaction Time (h)Conversion (%)
    KMnO₄/H₂SO₄392
    O₃/Zn-H₂O188

Acid/Base-Mediated Tautomerism

The imine group exhibits pH-dependent tautomerism ( ):

  • Acidic conditions : Protonation stabilizes the iminium form.

  • Basic conditions : Deprotonation favors the enamine tautomer.

  • Structural evidence from XRD ( ):

    ConditionBond Length (C=N, Å)Angle (°)
    Neutral1.286121.4
    pH 21.301119.8

Coordination Chemistry

The compound forms metal complexes via the imine nitrogen and piperazine amines ( ):

  • Example with Cu(II) :

    Target compound+CuCl2[Cu(L)2Cl2](L = ligand)\text{Target compound} + \text{CuCl}_2 \rightarrow [\text{Cu(L)}_2\text{Cl}_2] \quad (\text{L = ligand})
  • Stability constants (log β values) for select metals:

    Metal Ionlog β (25°C)Geometry
    Cu²⁺12.4Octahedral
    Ni²⁺9.8Square planar
    Zn²⁺8.2Tetrahedral

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the aryl groups ( ):

  • Reaction protocol :

    Target compound+Ar-B(OH)2Pd(PPh3)4Biaryl derivative\text{Target compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}
  • Optimized yields for substituent effects:

    Substituent (Ar)Yield (%)
    4-MeO-C₆H₄85
    3-NO₂-C₆H₄63
    2-Thienyl72

Scientific Research Applications

Key Structural Features:

  • Piperazine Ring: Provides a framework for interaction with biological targets.
  • Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.

Research indicates that N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine exhibits significant biological activities, particularly in the central nervous system (CNS). Its potential applications include:

1. Antidepressant Activity:
Studies have shown that this compound may act as an antidepressant by modulating serotonin levels in the brain. In animal models, it demonstrated a reduction in immobility time during forced swim tests, indicating enhanced mood elevation.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

2. Anxiolytic Effects:
The compound has also been evaluated for its anxiolytic properties. In elevated plus maze tests, it increased the time spent in open arms, suggesting reduced anxiety levels.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p < 0.05

3. Neuroprotective Properties:
In vitro studies have highlighted its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease management.

Therapeutic Applications

The therapeutic potential of this compound extends to various disorders:

1. Central Nervous System Disorders:
Given its antidepressant and anxiolytic effects, this compound may be beneficial for treating conditions such as depression and anxiety disorders.

2. Neurodegenerative Diseases:
Its neuroprotective properties suggest it could play a role in managing diseases like Alzheimer's and Parkinson's by protecting neuronal integrity.

3. Metabolic Disorders:
Preliminary studies indicate that compounds with similar structures may influence metabolic pathways, potentially aiding in the treatment of metabolic syndrome and associated conditions like type 2 diabetes.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Study on Antidepressant Effects:
A randomized control trial involving mice showed significant mood elevation effects compared to control groups.

Study on Anxiolytic Properties:
Research indicated a marked reduction in anxiety behaviors among treated rodents, supporting its potential use in clinical settings.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the aromatic rings and piperazine modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Aromatic Substituents Piperazine Modification Molecular Weight (g/mol) Key Features
Target Compound 4-Cl-phenyl 4-phenyl ~297.45 (calculated) Base structure for comparison
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Cl, 3-NO2-phenyl 4-phenyl 344.799 Nitro group enhances electron-withdrawing effects
N-[(E)-Biphenyl-4-ylmethylene]-4-(2-chlorobenzyl)piperazin-1-amine Biphenyl-4-yl 4-(2-chlorobenzyl) ~413.92 (calculated) Increased lipophilicity due to biphenyl and chlorobenzyl groups
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-phenylpiperazin-1-amine 4-benzyloxy-phenyl 4-phenyl 371.484 Benzyloxy group introduces steric bulk and polarity
N-(4-chlorobenzylidene)aniline 4-Cl-phenyl None (aniline backbone) 216.69 Simplified analog lacking piperazine

Key Observations :

  • Lipophilicity : Biphenyl and chlorobenzyl groups in improve membrane permeability but may reduce solubility.
  • Steric Influence : Bulky substituents like benzyloxy in could hinder interactions with compact binding pockets.

Pharmacological Activity

Key Findings :

  • The 4-chlorophenyl group is a recurring motif in antimicrobial agents (e.g., ), suggesting its role in disrupting microbial membranes or enzyme function.
  • Piperazine-containing analogs (e.g., ) may exhibit enhanced pharmacokinetic profiles due to improved solubility and bioavailability compared to simpler aniline derivatives like .

Biological Activity

N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2C_{18}H_{19}ClN_2. The structure features a piperazine ring, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group is significant as halogenated phenyl compounds often exhibit enhanced biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Dopamine Receptors : Studies show that derivatives of piperazine can act as selective agonists or antagonists at dopamine receptors, particularly D2 and D3 receptors. These interactions are crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease .
  • Anti-inflammatory Activity : Compounds in this class have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB, which plays a pivotal role in inflammation . This suggests potential applications in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies indicate that related compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Activity Mechanism References
Dopamine Receptor AgonismActivation of D3 receptors leading to neuroprotective effects
Anti-inflammatoryInhibition of NF-kB pathway and reduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis in tumor cells through caspase activation

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotection : A study demonstrated that a structurally similar compound reduced neuroinflammation and protected against neuronal apoptosis in models of neurodegeneration by inhibiting GSK-3β and ERK pathways .
  • Cancer Cell Lines : Research involving various cancer cell lines (e.g., HeLa, A549) showed significant cytotoxicity linked to the compound's ability to induce autophagy and apoptosis, suggesting its potential as an anticancer agent .
  • Inflammatory Models : In vivo studies indicated that related compounds effectively reduced inflammation markers in animal models of induced inflammation, supporting their therapeutic potential for inflammatory diseases .

Q & A

Advanced Research Question

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve anisotropic displacement parameters .
  • Refinement Software : SHELXL for modeling disorder (e.g., piperazine ring puckering) and WinGX for visualizing intermolecular interactions (e.g., π-π stacking of aromatic rings) .
  • Validation Tools : CheckCIF to ensure geometric parameters (e.g., C=N bond length: ~1.28 Å) align with expected values .

What experimental designs can investigate the reactivity of the imine moiety under varying conditions?

Advanced Research Question

  • pH-Dependent Hydrolysis : Monitor imine stability via UV-Vis spectroscopy at pH 2–10 to identify decomposition thresholds .
  • Reduction Reactions : Treat with NaBH4_4 or LiAlH4_4 to reduce the C=N bond to a C-N single bond; track progress via 1^1H NMR loss of imine proton .
  • Kinetic Studies : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., hydrazine) .

How does the electronic environment of the 4-chlorophenyl group influence spectroscopic properties and reactivity compared to analogs?

Advanced Research Question

  • Spectroscopic Impact : The electron-withdrawing Cl substituent deshields aromatic protons (δ ~7.4–7.6 ppm in 1^1H NMR) and lowers the imine’s LUMO energy, enhancing electrophilicity .
  • Comparative Reactivity : Replace Cl with electron-donating groups (e.g., -OCH3_3) to study changes in imine hydrolysis rates via Hammett plots .

What computational methods are suitable for predicting the compound’s supramolecular interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to model hydrogen bonding (e.g., N-H···N) and π-stacking .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to predict polymorphism .

How can researchers validate the purity of intermediates during multi-step synthesis?

Basic Research Question

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica plates (e.g., ethyl acetate:hexane eluent) .
  • HPLC : Use C18 columns and UV detection (λ = 254 nm) to quantify residual starting materials .

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